3-[(2S)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-ynoic acid
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Overview
Description
3-[(2S)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-ynoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a propynoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-ynoic acid typically involves multiple steps. One common approach is to start with the synthesis of the pyrrolidine ring, followed by the introduction of the tert-butoxycarbonyl protecting group. The final step involves the addition of the propynoic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-[(2S)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-[(2S)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2S)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-ynoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2S)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]propanoic acid
- 3-[(2S)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-enoic acid
Uniqueness
What sets 3-[(2S)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-ynoic acid apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it particularly valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3-[(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]prop-2-ynoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-12(2,3)18-11(17)14-9-5-7-13(14,4)8-6-10(15)16/h5,7,9H2,1-4H3,(H,15,16)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDZQKWFTPDRMG-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)C#CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1C(=O)OC(C)(C)C)C#CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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